1-(4-Amino-4-methylcyclohexyl)ethanone

Description

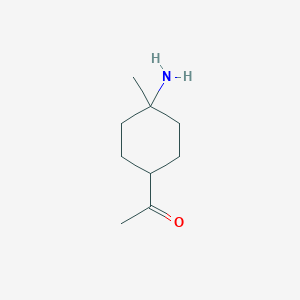

1-(4-Amino-4-methylcyclohexyl)ethanone (CAS: 144647-22-3) is a cyclohexane-derived ketone with a molecular formula of C₉H₁₇NO. Its structure features a trans-configuration, where the amino (-NH₂) and methyl (-CH₃) groups occupy equatorial positions on the cyclohexyl ring, while the acetyl (-COCH₃) group is axial . This stereochemistry influences its physicochemical properties, such as solubility and reactivity. The compound is primarily utilized as a synthetic intermediate in pharmaceuticals and coordination chemistry due to its ability to form stable metal complexes and participate in condensation reactions .

Properties

CAS No. |

144647-21-2 |

|---|---|

Molecular Formula |

C9H17NO |

Molecular Weight |

155.24 g/mol |

IUPAC Name |

1-(4-amino-4-methylcyclohexyl)ethanone |

InChI |

InChI=1S/C9H17NO/c1-7(11)8-3-5-9(2,10)6-4-8/h8H,3-6,10H2,1-2H3 |

InChI Key |

QCBDMXFNZSFFQX-UHFFFAOYSA-N |

SMILES |

CC(=O)C1CCC(CC1)(C)N |

Canonical SMILES |

CC(=O)C1CCC(CC1)(C)N |

Synonyms |

Ethanone, 1-(4-amino-4-methylcyclohexyl)-, cis- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Cyclohexyl vs.

- Functional Groups: The amino group in this compound facilitates hydrogen bonding and metal coordination, whereas chloro or methoxy substituents in analogs like 1-(2-Chloro-4-hydroxy-3-methoxyphenyl)ethanone enhance electrophilic reactivity .

Physicochemical Properties

Melting Points and Solubility:

- This compound: Melting point data is unavailable, but its trans-configuration likely reduces symmetry, lowering melting points compared to rigid aromatic derivatives .

- 1-(4-Aminophenyl)ethanone: Melts at 454–456 K, with moderate ethanol solubility due to polar amino and ketone groups .

- 1-(2-Chloro-4-hydroxy-3-methoxyphenyl)ethanone: Melts at 109–110°C; hydroxyl and methoxy groups enhance water solubility relative to non-polar cyclohexyl analogs .

Spectroscopic Characterization:

- FTIR/NMR: The target compound’s amino group shows N-H stretches at ~3300 cm⁻¹ (FTIR), while aromatic analogs exhibit C-Cl (750 cm⁻¹) or C-O (1250 cm⁻¹) vibrations .

- Mass Spectrometry : All compounds display molecular ion peaks ([M⁺]) correlating with their molecular weights, with fragmentation patterns dependent on substituents (e.g., loss of -CH₃ or -Cl) .

Preparation Methods

Catalytic Hydrogenation of Aromatic Boronates

The hydrogenation of 4-methylphenylboronic acid derivatives represents a foundational step in synthesizing cis-4-methylcyclohexylamine intermediates, which serve as precursors for 1-(4-Amino-4-methylcyclohexyl)ethanone. As detailed in CN109824520B, dissolving 4-methylphenylboronic acid in tetrahydrofuran (THF) under 10 bar H₂ with 5% rhodium-on-carbon achieves 98% conversion to cis-4-methylcyclohexylboronic acid at 50°C. Recrystallization from heptane/ethyl acetate (3:1) enhances cis-selectivity to >99%, critical for downstream amination.

A comparative study of boronate esters shows that pinacol esters exhibit slower hydrogenation kinetics but higher thermal stability than catechol derivatives. For instance, 4-methylphenylboronic acid pinacol ester requires 18 hours at 60°C for full conversion, whereas the catechol ester reacts within 12 hours under identical conditions. This kinetic disparity informs solvent selection: polar aprotic solvents like THF accelerate hydrogen uptake by stabilizing the transition state.

Solvent and Temperature Effects on Stereoselectivity

Hydrogenation stereochemistry directly impacts the spatial orientation of the 4-methyl group in this compound. Non-polar solvents such as toluene favor trans-diastereomers due to reduced solvation of the planar intermediate, while THF stabilizes cis-configurations via oxygen lone-pair coordination to the rhodium catalyst. At 70°C, cis:trans ratios shift from 95:5 (THF) to 80:20 (toluene), underscoring the need for precise temperature control.

Amine Functionalization via Boronate Intermediates

Sulfamic Acid-Mediated Amination

Cis-4-methylcyclohexylboronic acid undergoes amine substitution with sulfamic acid (H₂NSO₃H) in biphasic THF/water systems. According to Example 5 of CN109824520B, adding 1.5 equiv. of sulfamic acid to cis-4-methylcyclohexylboronic acid at 25°C generates the ammonium sulfamate intermediate, which decomposes upon basification with NaOH to yield cis-4-methylcyclohexylamine (85% yield, 99.6% GC purity). This method avoids hazardous azide reagents used in traditional Hofmann rearrangements.

Table 1: Comparative Amination Methods

| Method | Reagent | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Sulfamic acid | H₂NSO₃H/NaOH | THF/H₂O | 85 | 99.6 |

| Sodium azide | NaN₃/HCl | CHCl₃ | 85.2 | 99.8 |

| Reductive amination | NaBH₄/BF₃·OEt₂ | THF | 78 | 98.5 |

Scalability and Industrial Adaptations

Kilogram-Scale Synthesis

CN109824520B’s Example 6 demonstrates scalability: 3.97 kg of cis-4-methylcyclohexylboronic acid reacts with 4.1 kg sulfamic acid in a 100 L reactor, producing 2.69 kg cis-4-methylcyclohexylamine (85% yield). Key parameters include:

-

Mixing efficiency : Turbine impellers at 300 RPM prevent localized overheating.

-

Quenching protocol : Gradual HCl addition maintains pH <2 to avoid exothermic decomposition.

-

Solvent recovery : Distillation reclaims >90% THF for reuse.

Purity Optimization via Crystallization

Recrystallization from dichloromethane/isopropanol (8:1) removes trans-isomer contaminants, elevating GC purity from 98.7% to 99.6%. Differential scanning calorimetry (DSC) reveals the cis-isomer’s melting point at 112°C, versus 98°C for the trans-form, enabling thermal fractionation.

Stereochemical Control and Analytical Validation

Chiral Auxiliaries in Asymmetric Synthesis

WO2017019487A1 employs (−)-α-pinene as a chiral director during sodium borohydride reduction of tert-butyl (4-methylcyclohex-3-en-1-yl)carbamate. The pinene-borane complex enforces axial chirality, yielding (1R,2R,5R)-5-amino-2-methylcyclohexanol with 99.7% enantiomeric excess (e.e.). Subsequent oxidation with H₂O₂/NaOH introduces the ethanone group while preserving stereochemistry.

NMR and Chromatographic Characterization

¹H NMR (400 MHz, CDCl₃) of this compound exhibits diagnostic signals at δ 2.12 (s, 3H, COCH₃), 1.92–1.85 (m, 1H, cyclohexyl CH), and 1.45–1.30 (m, 4H, cyclohexyl CH₂). Reverse-phase HPLC (C18 column, 60:40 acetonitrile/water) confirms >99% purity with a retention time of 6.8 minutes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.